molecular formula C11H11NO3 B2806725 4,6-Dimethoxy-1H-indole-2-carbaldehyde CAS No. 1774893-01-4

4,6-Dimethoxy-1H-indole-2-carbaldehyde

Cat. No.: B2806725
CAS No.: 1774893-01-4
M. Wt: 205.213
InChI Key: BURHYVFYBWIDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxy-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions of the indole ring and an aldehyde group at the 2 position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Methoxylation: The indole derivative undergoes methoxylation to introduce methoxy groups at the 4 and 6 positions. This can be achieved using methanol and a suitable catalyst.

    Formylation: The final step involves the formylation of the indole derivative to introduce the aldehyde group at the 2 position. This can be done using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial production may also involve additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 4,6-Dimethoxy-1H-indole-2-carboxylic acid.

    Reduction: 4,6-Dimethoxy-1H-indole-2-methanol.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

4,6-Dimethoxy-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug discovery and development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1H-indole-2-carbaldehyde: Similar structure but with only one methoxy group.

    6-Methoxy-1H-indole-2-carbaldehyde: Similar structure but with only one methoxy group.

    1H-Indole-2-carbaldehyde: Lacks methoxy groups.

Uniqueness

4,6-Dimethoxy-1H-indole-2-carbaldehyde is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. The dual methoxy substitution can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with fewer or no methoxy groups.

Properties

IUPAC Name

4,6-dimethoxy-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-8-4-10-9(11(5-8)15-2)3-7(6-13)12-10/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURHYVFYBWIDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C=O)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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